molecular formula C13H11NO5S B6393357 2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid, 95% CAS No. 1261965-81-4

2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid, 95%

Cat. No. B6393357
CAS RN: 1261965-81-4
M. Wt: 293.30 g/mol
InChI Key: UOGUMOGCBXWUSA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methylsulfonylphenyl)isonicotinic acid, or HMPI, is an organic compound with a molecular formula of C9H9NO4S. It is a white, crystalline solid that is soluble in water and organic solvents. HMPI has been studied extensively in recent years due to its potential applications in the fields of medicine and chemistry.

Scientific Research Applications

HMPI has been studied extensively for its potential applications in medicine and chemistry. In medicine, HMPI has been investigated as a potential anti-inflammatory agent, as well as for its potential use in the treatment of cancer, diabetes, and other diseases. In chemistry, HMPI has been investigated as a potential inhibitor of enzymes, as well as for its potential use in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of HMPI is not yet fully understood. However, it is believed that HMPI binds to certain enzymes and inhibits their activity. This inhibition of enzyme activity is thought to be responsible for the anti-inflammatory and anti-cancer effects of HMPI.
Biochemical and Physiological Effects
HMPI has been shown to have anti-inflammatory and anti-cancer effects in animal studies. In addition, HMPI has been shown to reduce the activity of enzymes involved in the metabolism of carbohydrates and lipids. HMPI has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

The main advantage of using HMPI in lab experiments is that it is relatively easy to synthesize and can be used in a wide range of applications. However, the effects of HMPI on the body are still not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

Future research on HMPI should focus on further understanding its mechanism of action, as well as its potential applications in medicine and chemistry. In addition, further research should be conducted to determine the safety and efficacy of HMPI in humans. Finally, additional research should be conducted to identify new synthesis methods for HMPI and to develop more efficient and cost-effective ways to synthesize it.

Synthesis Methods

HMPI can be synthesized using a variety of techniques, including the Vogel-Bonner reaction, the Bischler-Napieralski reaction, and the Ullmann reaction. In the Vogel-Bonner reaction, an aryl-substituted isonicotinic acid is reacted with an alkyl halide in the presence of a base, such as sodium hydroxide. In the Bischler-Napieralski reaction, an aryl-substituted isonicotinic acid is reacted with an alkyl halide in the presence of a base, such as sodium hydroxide, and an aryl halide. In the Ullmann reaction, an aryl-substituted isonicotinic acid is reacted with an alkyl halide in the presence of a base, such as sodium hydroxide, and a copper catalyst.

properties

IUPAC Name

5-(4-methylsulfonylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-20(18,19)9-4-2-8(3-5-9)11-7-14-12(15)6-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGUMOGCBXWUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688190
Record name 5-[4-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-81-4
Record name 5-[4-(Methanesulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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